N-(2,5-dichlorophenyl)-N'-phenylthiourea
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Overview
Description
N-(2,5-dichlorophenyl)-N’-phenylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-N’-phenylthiourea typically involves the reaction of 2,5-dichloroaniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction proceeds via nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(2,5-dichlorophenyl)-N’-phenylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has explored its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in certain materials.
Mechanism of Action
The mechanism by which N-(2,5-dichlorophenyl)-N’-phenylthiourea exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s aromatic rings and thiourea group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Lacks the dichloro substitution, resulting in different chemical properties and reactivity.
N-(2-chlorophenyl)-N’-phenylthiourea: Contains only one chlorine atom, which affects its electronic properties and reactivity.
N-(2,5-dichlorophenyl)-N’-methylthiourea: The phenyl group is replaced with a methyl group, altering its steric and electronic characteristics.
Uniqueness
N-(2,5-dichlorophenyl)-N’-phenylthiourea is unique due to the presence of two chlorine atoms on the aromatic ring, which significantly influences its chemical reactivity and potential applications. The dichloro substitution enhances its electron-withdrawing properties, making it a more potent inhibitor and reactive intermediate in various chemical reactions.
Properties
CAS No. |
14176-30-8 |
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Molecular Formula |
C13H10Cl2N2S |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) |
InChI Key |
TWOSLMVCMRLBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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